molecular formula C6H5ClO2S B2458111 3-Chloro-5-methylthiophene-2-carboxylic acid CAS No. 229343-22-0

3-Chloro-5-methylthiophene-2-carboxylic acid

Cat. No. B2458111
CAS RN: 229343-22-0
M. Wt: 176.61
InChI Key: BVJIMVUEBVROJS-UHFFFAOYSA-N
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Description

3-Chloro-5-methylthiophene-2-carboxylic acid is a chemical compound with the molecular formula C6H5ClO2S . It has a molecular weight of 176.62 .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring, which is a five-membered ring with one sulfur atom. The ring is substituted with a methyl group at the 5-position and a carboxylic acid group at the 2-position. There is also a chlorine atom attached at the 3-position .

Mechanism of Action

The mechanism of action of 3-Chloro-5-methylthiophene-2-carboxylic acid is not well understood. However, it is believed that the chloro and carboxylic acid groups on the thiophene ring play a crucial role in its biological activity. The chloro group may act as an electron-withdrawing group, making the molecule more reactive towards biological targets. The carboxylic acid group may also interact with proteins or enzymes, leading to the inhibition of their activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. It has also been shown to possess anti-inflammatory activity by reducing the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Chloro-5-methylthiophene-2-carboxylic acid in lab experiments is its versatility. It can be easily synthesized and modified to obtain different derivatives with varying biological activities. Another advantage is its stability, which makes it suitable for long-term experiments. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of 3-Chloro-5-methylthiophene-2-carboxylic acid in scientific research. One potential direction is the development of new drugs based on this compound derivatives. Another direction is the use of this compound in materials science, where it can be used as a building block for the synthesis of new materials with unique properties. Additionally, further research is needed to understand the mechanism of action of this compound and its potential toxicity.
In conclusion, this compound is a versatile compound that has a range of applications in scientific research. Its synthesis method is relatively simple, and it has been shown to possess various biological activities. Further research is needed to fully understand its mechanism of action and potential toxicity, but this compound holds promise for future drug development and materials science.

Scientific Research Applications

3-Chloro-5-methylthiophene-2-carboxylic acid has been used in various scientific research studies, including the development of new drugs, agrochemicals, and materials science. It has been found to possess anti-inflammatory, antibacterial, and antifungal properties, making it a potential candidate for drug development. This compound has also been used as a building block for the synthesis of other thiophene derivatives that have different biological activities.

properties

IUPAC Name

3-chloro-5-methylthiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO2S/c1-3-2-4(7)5(10-3)6(8)9/h2H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJIMVUEBVROJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

229343-22-0
Record name 3-chloro-5-methylthiophene-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2-methoxycarbonyl-3-chloro-5-methylthiophene (1.3 g, 6.8 mmol) in ethanol (16 mL) was added aqueous sodium hydroxide (1 N, 16 mL, 16 mmol) and the mixture stirred at ambient temperature. After 3 hours the mixture was concentrated of all volatiles in vacuo. The residual solid was dissolved in water (60 mL), acidified with 1 N HCl and the solid collected by filtration to afford 1.2 g (95% yield) of 2-carboxy-3-chloro-5-methylthiophene as a white solid; NMR (CDCl3) 6.8 (s, 1), 2.5 (s, 3) ppm.
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16 mL
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Synthesis routes and methods II

Procedure details

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